1-(2-氨基-4-甲基-1,3-噻唑-5-基)丙-1-酮

描述

“1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one” is a derivative of thiazole, which is a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazoles are synthesized through a variety of methods. One such method involves the synthesis of a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides . The synthesized compounds were screened for their antifungal activity .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

分子聚集研究

- 有机溶剂中的分子聚集:对类似噻唑化合物(例如 4-(5-甲基-1,3,4-噻二唑-2-基)苯-1,3-二醇)的研究表明,不同有机溶剂中的荧光发射光谱和圆二色性 (CD) 光谱发生了变化。这些变化表明分子聚集过程受分子上取代基团结构的影响,突出了噻唑化合物在理解各种溶剂中分子相互作用方面的重要性 (Matwijczuk 等人,2016 年)。

合成和反应性

- 在 Gewald 和 Dimroth 反应中的应用:类似于 1-(5-(R-氨基)-1,2,4-噻二唑-3-基)丙-2-酮的化合物已被用作 Gewald 和 Dimroth 反应中的活化酮亚甲基化合物。该应用对于构建 1,2,3-三唑和噻吩骨架至关重要,展示了噻唑衍生物在复杂化学合成中的作用 (Pokhodylo 和 Shyyka,2014 年)。

生物医学应用

- 脲酶抑制:源自类似噻唑化合物的 novel 双杂环丙酰胺作为脲酶抑制剂显示出有希望的活性,并且已被发现毒性较小,表明它们在治疗应用中的潜力 (Abbasi 等人,2020 年)。

- 抗糖尿病剂:某些源自噻唑衍生物的双杂环化合物已通过体外抑制 α-葡萄糖苷酶评估其抗糖尿病潜力。这些分子的计算机研究与其酶抑制数据相关,表明它们可用作有价值的抗糖尿病剂 (Abbasi 等人,2020 年)。

作用机制

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .

Biochemical Pathways

For instance, some thiazole compounds have been found to exhibit anti-inflammatory and analgesic activities, suggesting they may influence pathways related to inflammation and pain perception .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and distribution in the body.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects . These effects suggest that thiazole compounds can influence a variety of cellular processes and molecular pathways.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of thiazole compounds .

安全和危害

Thiazole derivatives can be hazardous. For example, a chemical considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

The future directions for the study and application of thiazole derivatives are vast. Given their wide range of biological activities, there is potential for the development of new drugs and treatments for various diseases. Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .

生化分析

Biochemical Properties

The compound 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. Thiazoles, including this compound, have been found to have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Cellular Effects

The effects of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one on various types of cells and cellular processes are diverse. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one involves its interactions at the molecular level. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution .

Temporal Effects in Laboratory Settings

Thiazoles, including this compound, have been found to have a wide range of applications in the field of drug design and discovery .

Metabolic Pathways

Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine , suggesting that they may be involved in similar metabolic pathways.

Transport and Distribution

Given its solubility properties , it may be transported and distributed via similar mechanisms as other soluble compounds.

属性

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5(10)6-4(2)9-7(8)11-6/h3H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBFJPKBHNPSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N=C(S1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256357 | |

| Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100289-17-6 | |

| Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100289-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

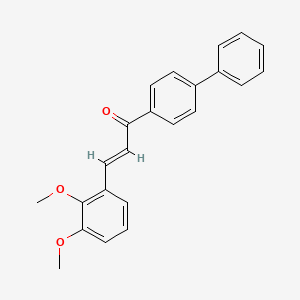

![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)

![3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3070359.png)

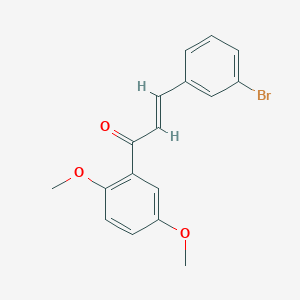

![(2E)-1-(2,5-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070400.png)

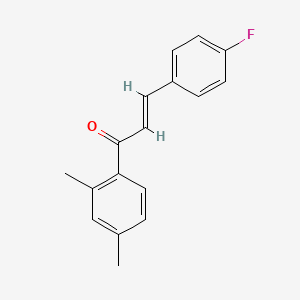

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B3070425.png)